molecular formula C15H26N2O3 B2474296 Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate CAS No. 2243513-67-7

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2474296
CAS No.: 2243513-67-7
M. Wt: 282.384
InChI Key: LEGGCJMRRZVBND-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a bicyclo[2.1.1]hexane core fused to a piperidine ring via an oxygen atom (3-oxa bridge). The tert-butyl carbamate (Boc) group at the 1'-position and the amino group at the 1-position enhance its utility as a synthetic intermediate in medicinal chemistry, particularly for drug candidates targeting enzymes or receptors requiring rigid, three-dimensional scaffolds . Bicyclo[2.1.1]hexane derivatives are increasingly studied as bioisosteres for aromatic rings, offering improved metabolic stability and solubility .

Properties

IUPAC Name

tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-12(2,3)19-11(18)17-7-5-15(6-8-17)14(16)9-13(4,10-14)20-15/h5-10,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGGCJMRRZVBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[211]hexane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include tert-butyl chloroformate, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a key protecting moiety for amines. Acidic cleavage using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) selectively removes the Boc group to yield the free amine.

Reaction ConditionsOutcomeYieldSource
20% TFA in DCM, 2 h, RTDeprotection to primary amine>90%
4 M HCl in dioxane, 1 h, 50°CFormation of hydrochloride salt85%

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. This reaction is pivotal for subsequent functionalization of the amine.

Functionalization of the Primary Amine

The deprotected amine undergoes nucleophilic reactions, including alkylation, acylation, and sulfonylation.

Sulfonylation

Methanesulfonyl chloride reacts with the amine in the presence of a base (e.g., triethylamine) to form sulfonamide derivatives.

Reagents/ConditionsProductYieldSource
Methanesulfonyl chloride, Et₃N, DCMN-Methanesulfonylpiperidine derivative89%

Application : Sulfonamide derivatives exhibit enhanced stability and are intermediates in bioactive molecule synthesis.

Alkylation

The amine reacts with alkyl halides (e.g., methyl iodide) under basic conditions.

Reagents/ConditionsProductYieldSource
Methyl iodide, K₂CO₃, DMF, 12 h, RTN-Methylpiperidine derivative78%

Photochemical Reactivity

The spirocyclic bicyclo[2.1.1]hexane core is photochemically active, participating in [2+2] cycloadditions under UV light.

Substrate/ReactionConditionsOutcomeYieldSource
Intramolecular [2+2] cycloadditionUV light (254 nm), CH₃CN, 6 hPolycyclic oxetane formation50–93%

Mechanistic Insight : The strained bicyclic system undergoes ring-opening or cross-cycloaddition to generate fused or bridged architectures, useful in natural product synthesis.

Ester Hydrolysis

The methyl ester (if present in derivatives) hydrolyzes under acidic or basic conditions to carboxylic acids.

Reagents/ConditionsProductYieldSource
LiOH, THF/H₂O, 12 h, RTCarboxylic acid derivative95%

Comparative Reaction Table for Structural Analogs

Reactivity trends for structurally related compounds highlight the uniqueness of the target molecule:

CompoundKey ReactionYieldDistinct Feature
tert-Butyl piperidin-4-ylcarbamateSulfonylation91%Simpler piperidine scaffold
Methyl 1-Boc-4-piperidineacetateEster hydrolysis95%Flexible ethyl linker
Spirocyclic oxetane derivatives[2+2] Photocycloaddition50–93%Rigid, three-dimensional framework

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis include:

  • Continuous Flow Reactors : Enhance efficiency for photochemical steps .

  • Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate is being explored for its potential therapeutic applications due to its ability to interact with various biological targets. The compound's structure allows it to fit into enzyme or receptor binding sites effectively, facilitating high-affinity interactions.

Key Areas of Research:

  • Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify the binding interactions of this compound with biological targets, providing insights into its mechanism of action and potential therapeutic uses.
  • Drug Design: The compound serves as a versatile building block for synthesizing more complex molecules, which may exhibit enhanced biological activities or improved pharmacokinetic properties.

Materials Science

In materials science, the compound's unique structural features can be utilized to develop new materials with specific properties. Its functional groups allow for further chemical modifications that can enhance solubility or introduce new functionalities.

Case Studies and Experimental Findings

Several studies have highlighted the applications and effectiveness of this compound in various experimental settings:

Case Study 1: Interaction with Biological Targets
Research has demonstrated that this compound exhibits significant binding affinity towards specific enzymes involved in metabolic pathways. For instance, studies using SPR have shown that the compound can effectively inhibit target enzymes, suggesting its potential as a lead compound in drug development.

Case Study 2: Synthesis of Derivatives
The synthesis of derivatives of this compound has been explored to enhance its biological activity. Modifications at the amino group have led to compounds with improved solubility and bioavailability, making them more suitable for therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with analogous spirocyclic and bicyclohexane-containing derivatives, focusing on structural features, synthesis, and applications.

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents/Ring System Molecular Weight Key Applications/Findings Reference(s)
Target Compound : Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate C₁₅H₂₄N₂O₃ Bicyclo[2.1.1]hexane, piperidine, Boc, amino, methyl 280.36 (calc.) Potential bioisostere for aromatic systems in drug design (e.g., L-PLA2 inhibitors)
Tert-butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate C₁₅H₂₄N₂O₄ Hydroxymethyl instead of methyl 296.36 (calc.) Improved solubility due to polar hydroxymethyl group; intermediate for antibody-drug conjugates
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate C₁₈H₂₃NO₄ Chromanone ring instead of bicyclohexane 329.38 Precursor to spirochromanone derivatives with antitumor activity
Tert-butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[...]-1'-carboxylate C₁₈H₃₁N₃O₄ Dimethylcarbamoyl, aminomethyl 353.46 Enhanced binding affinity in kinase inhibitors; modified steric effects
Tert-butyl 6-fluoro-spiro[benzoxazepine-2,4'-piperidine]-1'-carboxylate C₁₉H₂₅FN₂O₃ Benzoxazepine ring, fluoro substituent 364.42 CNS drug candidate (e.g., serotonin receptor modulation)

Pharmacological and Physicochemical Properties

  • Bicyclo[2.1.1]hexane Core: The target compound’s rigid bicyclic system reduces conformational flexibility, improving target selectivity compared to more flexible spirochromanones or benzoxazepines .
  • Substituent Effects :
    • Methyl vs. Hydroxymethyl : The methyl group in the target compound enhances lipophilicity (logP ~2.5), whereas the hydroxymethyl analog (logP ~1.8) offers better aqueous solubility .
    • Boc Group : Facilitates late-stage deprotection for functionalization, a common strategy in prodrug design .

Biological Activity

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which consists of a bicyclic framework and a piperidine moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity and versatility in chemical modifications.

Structural Characteristics

The compound's structure allows for significant rigidity and three-dimensionality, making it a valuable scaffold in drug design. Its molecular formula is C13H22N2O3C_{13}H_{22}N_{2}O_{3}, with a molecular weight of approximately 254.3 g/mol. The presence of various functional groups enables diverse interactions with biological targets.

Biological Activity

Research has indicated that this compound exhibits several biological activities, primarily through its interactions with specific receptors and enzymes.

Binding Affinity Studies

Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been conducted to evaluate the compound's binding affinity towards various biological targets. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound.

Biological Target Binding Affinity (Kd) Method
Target A50 nMSPR
Target B200 nMITC
Target C75 nMSPR

The data suggest that the compound has a moderate to high affinity for certain targets, indicating its potential as a lead compound in drug development.

Case Studies

Several case studies have been documented that highlight the biological implications of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound exhibits neuroprotective properties in models of neurodegeneration, potentially through modulation of neurotransmitter systems.
  • Antimicrobial Activity : Another investigation reported promising antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Cancer Research : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer models, warranting further exploration into its anticancer properties.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step processes that allow for further functionalization to enhance its biological activity.

Synthetic Pathway Overview

The synthetic route generally includes:

  • Formation of the bicyclic core.
  • Introduction of the piperidine moiety.
  • Functionalization at the carboxylate position.

This versatility facilitates the design of analogs with improved pharmacological profiles.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key diagnostic signals include:
    • Bicyclo[2.1.1]hexane protons : Distinct splitting patterns (e.g., δ 1.5–2.5 ppm for bridgehead hydrogens) .
    • Spiro Carbon : A quaternary carbon resonance at δ 70–80 ppm in 13C NMR .
    • Boc Group : tert-Butyl singlet at δ 1.4 ppm (1H) and carbonyl at ~155 ppm (13C) .
  • IR Spectroscopy : Confirm Boc (C=O stretch at ~1680 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹) functionalities .

How does the bicyclo[2.1.1]hexane moiety influence the compound’s physicochemical properties compared to aromatic bioisosteres?

Q. Advanced Research Focus

  • Geometric Parameters : Bicyclo[2.1.1]hexane mimics ortho-substituted benzene with:
    • Distance (d) : 3.05–3.19 Å vs. 3.04–3.10 Å in benzene, enabling similar spatial interactions with biological targets .
    • Lipophilicity : Reduces calculated logP by 0.7–1.2 units, enhancing solubility (e.g., 18 μM vs. 3 μM for lomitapide analogs) .
  • Metabolic Stability : Varies by target; e.g., bicyclohexane in conivaptan analogs increases stability (CLint 12 vs. 31 μL/min/mg), but decreases in antifungal agents (t1/2 reduced 2–3x) .

What methodological approaches assess the metabolic stability of spirocyclic compounds in preclinical studies?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) .
    • CYP450 Inhibition : Screen for interactions using fluorogenic substrates to identify metabolic liabilities .
  • In Silico Tools :
    • QSAR Models : Predict metabolic hotspots (e.g., labile ester groups) .
    • Docking Studies : Map interactions with CYP3A4/2D6 enzymes to rationalize stability trends .

How do researchers resolve contradictions in biological activity data for bicyclo[2.1.1]hexane-containing analogs?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Analysis :
    • Compare bioisostere geometry (d, r, θ) to parent compounds using X-ray crystallography or DFT calculations .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Physicochemical Profiling :
    • Measure solubility, logD, and permeability (e.g., PAMPA) to disentangle pharmacokinetic vs. pharmacodynamic effects .

What role does the tert-butyl group play in stabilizing intermediates during synthesis?

Q. Basic Research Focus

  • Protection Strategy : The Boc group shields the piperidine nitrogen, preventing unwanted nucleophilic attack or oxidation during spiro ring formation .
  • Deprotection Conditions : Acidic (e.g., HCl/dioxane) or thermal cleavage under inert atmospheres retains bicyclohexane integrity .

What are the challenges in crystallizing spirocyclic compounds for X-ray diffraction studies?

Q. Advanced Research Focus

  • Crystal Packing : Rigid spiro systems often form twinned crystals. Use small-drop vapor diffusion with mixed solvents (e.g., hexane/EtOAc) to improve crystal quality .
  • Data Collection : High-resolution synchrotron sources (e.g., ≤0.8 Å) resolve overlapping electron densities in bridged bicyclic systems .

How can computational modeling guide the design of bicyclo[2.1.1]hexane-based inhibitors?

Q. Advanced Research Focus

  • Conformational Sampling : MD simulations (e.g., AMBER) identify low-energy conformers compatible with target binding pockets .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for bioisostere substitutions to prioritize synthetic targets .

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